molecular formula C11H11N3O B8132664 2-amino-1,6,7,8-tetrahydrocyclopenta[g]quinazolin-4-one

2-amino-1,6,7,8-tetrahydrocyclopenta[g]quinazolin-4-one

Cat. No.: B8132664
M. Wt: 201.22 g/mol
InChI Key: QQCUANWKXAIRAT-UHFFFAOYSA-N
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Description

The compound identified as 2-amino-1,6,7,8-tetrahydrocyclopenta[g]quinazolin-4-one is a chemical entity listed in the PubChem database It is a unique molecule with specific properties and applications in various scientific fields

Preparation Methods

Synthetic Routes and Reaction Conditions

Industrial Production Methods

Industrial production of 2-amino-1,6,7,8-tetrahydrocyclopenta[g]quinazolin-4-one would likely involve large-scale chemical processes, including batch or continuous flow reactions. These methods ensure the efficient and cost-effective production of the compound while maintaining high purity and yield. Techniques such as distillation, crystallization, and chromatography may be employed to purify the final product.

Chemical Reactions Analysis

Types of Reactions

2-amino-1,6,7,8-tetrahydrocyclopenta[g]quinazolin-4-one can undergo various chemical reactions, including:

    Oxidation: The compound may react with oxidizing agents to form oxidized products.

    Reduction: It can be reduced using reducing agents to yield reduced forms.

    Substitution: The compound may participate in substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Hydrogen peroxide, potassium permanganate.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Substitution reagents: Halogens, nucleophiles.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxygenated derivatives, while reduction could produce hydrogenated forms.

Scientific Research Applications

2-amino-1,6,7,8-tetrahydrocyclopenta[g]quinazolin-4-one has diverse applications in scientific research, including:

    Chemistry: Used as a reagent or intermediate in organic synthesis.

    Biology: Studied for its potential biological activities and interactions with biomolecules.

    Medicine: Investigated for its therapeutic potential in treating various diseases.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-amino-1,6,7,8-tetrahydrocyclopenta[g]quinazolin-4-one involves its interaction with specific molecular targets and pathways. These interactions can modulate biological processes, leading to desired effects. The compound may bind to enzymes, receptors, or other proteins, altering their activity and influencing cellular functions.

Comparison with Similar Compounds

Similar Compounds

Compounds similar to 2-amino-1,6,7,8-tetrahydrocyclopenta[g]quinazolin-4-one include those with comparable chemical structures and properties. Examples include:

  • CID 5090
  • CID 24066906

Uniqueness

This compound is unique due to its specific molecular structure, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for targeted applications in research and industry.

Properties

IUPAC Name

2-amino-1,6,7,8-tetrahydrocyclopenta[g]quinazolin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11N3O/c12-11-13-9-5-7-3-1-2-6(7)4-8(9)10(15)14-11/h4-5H,1-3H2,(H3,12,13,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QQCUANWKXAIRAT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=CC3=C(C=C2C1)NC(=NC3=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CC2=CC3=C(C=C2C1)NC(=NC3=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

201.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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